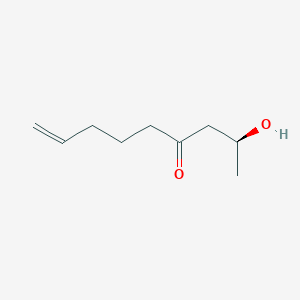
(2S)-2-hydroxynon-8-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxynon-8-en-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxynon-8-en-4-one typically involves the use of organic reagents and catalysts. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxynon-8-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-ketonon-8-en-4-one.
Reduction: Formation of 2-hydroxynonane.
Substitution: Formation of 2-chloronon-8-en-4-one.
Scientific Research Applications
(2S)-2-hydroxynon-8-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxynon-8-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, affecting the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-hydroxydec-8-en-4-one
- (2S)-2-hydroxyhept-8-en-4-one
- (2S)-2-hydroxyhex-8-en-4-one
Uniqueness
(2S)-2-hydroxynon-8-en-4-one is unique due to its specific chain length and the position of the hydroxyl group and double bond
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2S)-2-hydroxynon-8-en-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8,10H,1,4-7H2,2H3/t8-/m0/s1 |
InChI Key |
GVOHZIYLZKTBHQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)CCCC=C)O |
Canonical SMILES |
CC(CC(=O)CCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















